2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE
Overview
Description
2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE likely involves multiple steps, including the formation of the core phenylprop-2-enoate structure and subsequent functionalization with ethoxy, morpholine, and dimethoxy groups. Typical reaction conditions might include:
Formation of the phenylprop-2-enoate core: This could involve a Wittig reaction or a Knoevenagel condensation.
Introduction of the ethoxy group: This might be achieved through an etherification reaction.
Attachment of the morpholine-4-carbothioyl group: This could involve a nucleophilic substitution reaction.
Addition of the dimethoxy groups: This might be done through methylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The ethoxy and dimethoxy groups could be oxidized under strong oxidizing conditions.
Reduction: The phenylprop-2-enoate core could be reduced to form different derivatives.
Substitution: The morpholine-4-carbothioyl group could be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, the compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other phenylprop-2-enoate derivatives or molecules with similar functional groups, such as:
- 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE
- 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE
- This compound
Uniqueness
The uniqueness of this compound might lie in its specific combination of functional groups, which could confer unique chemical reactivity or biological activity compared to similar compounds.
Properties
IUPAC Name |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-4-30-22-16-18(24(32)25-11-13-29-14-12-25)7-9-20(22)31-23(26)10-6-17-5-8-19(27-2)21(15-17)28-3/h5-10,15-16H,4,11-14H2,1-3H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLVJPYLWWVHII-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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